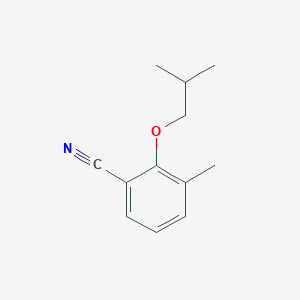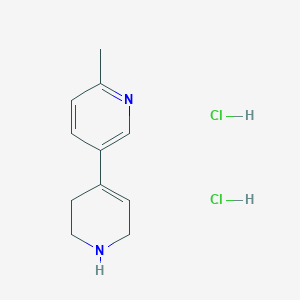
2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Overview
Description
2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2 and its molecular weight is 247.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride Compounds with similar structures, such as mptp and tpmpa, have been found to target dopaminergic neurons and GABA C receptors , respectively.
Mode of Action
The exact mode of action of This compound It’s worth noting that mptp, a powerful neurotoxic prodrug, travels through the blood-brain barrier to the substantia nigra to selectively target dopaminergic neurons . Similarly, TPMPA has been shown to be a competitive antagonist of GABA C receptors .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the mode of action of similar compounds, it can be inferred that it may affect the dopaminergic pathways and gabaergic pathways .
Result of Action
The molecular and cellular effects of This compound Based on the mode of action of similar compounds, it can be inferred that it may have effects on dopaminergic neurons and gaba c receptors .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the action of similar compounds like mptp is influenced by the ability to cross the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. This compound interacts with enzymes such as monoamine oxidase and acetylcholinesterase, which are crucial for the metabolism of neurotransmitters. The interaction with monoamine oxidase leads to the inhibition of the enzyme, resulting in increased levels of neurotransmitters like dopamine and serotonin. Additionally, this compound binds to acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels in the synaptic cleft .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by modulating the levels of key neurotransmitters. It has been observed to enhance dopaminergic signaling, which is critical for motor control and cognitive functions. Furthermore, this compound affects gene expression by upregulating genes involved in neurotransmitter synthesis and release. This compound also impacts cellular metabolism by altering the activity of enzymes involved in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of monoamine oxidase and acetylcholinesterase, leading to enzyme inhibition. This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site. The inhibition of these enzymes results in increased levels of neurotransmitters, which in turn modulate various physiological processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and moisture. Over time, the degradation products may alter the compound’s efficacy and safety profile. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and motor control by increasing neurotransmitter levels. At higher doses, it can cause toxic effects, such as neurodegeneration and oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse reactions. It is crucial to determine the appropriate dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to reach the central nervous system. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments. The distribution pattern of this compound can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors. The targeting signals and post-translational modifications of this compound play a significant role in directing it to specific subcellular compartments.
Properties
IUPAC Name |
2-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10;;/h2-4,8,12H,5-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGBYQNBDXNDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)
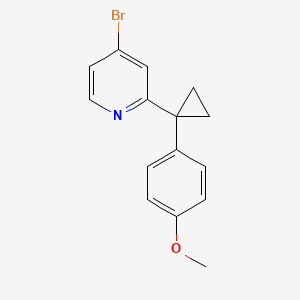
![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
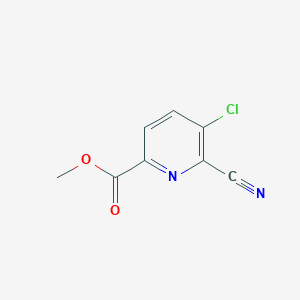


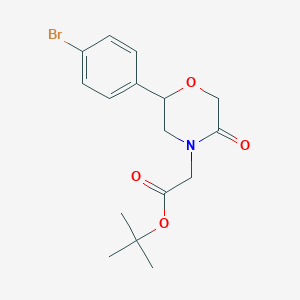
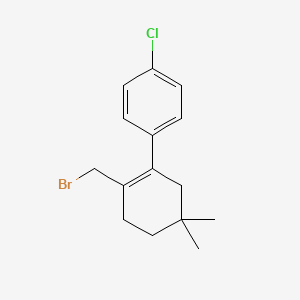


![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)

